molecular formula C18H20N6O2 B2554915 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380080-55-5

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2554915
CAS No.: 2380080-55-5
M. Wt: 352.398
InChI Key: MMAYTZUOPLLQQD-UHFFFAOYSA-N
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Description

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxypyridine moiety, and a piperazinone ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through the cyclization of appropriate precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds, often using palladium or copper catalysts

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-(2-methoxypyridin-4-yl)piperazin-2-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a broad spectrum of biological activities.

Properties

IUPAC Name

4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-9-17(24-15(20-12)8-13(2)21-24)22-6-7-23(18(25)11-22)14-4-5-19-16(10-14)26-3/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAYTZUOPLLQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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